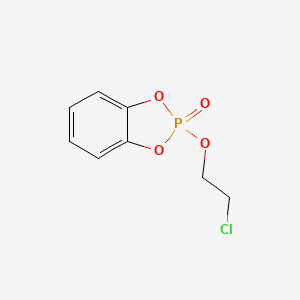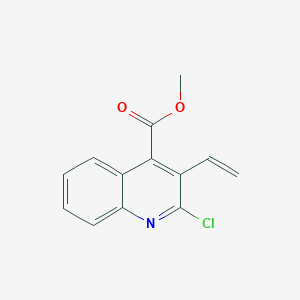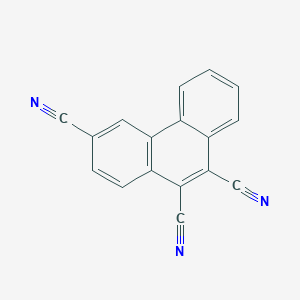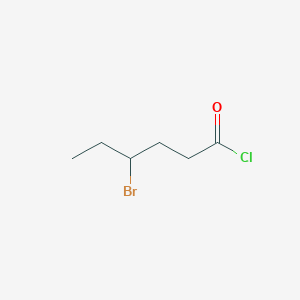
4-Bromohexanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromohexanoyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical derivatives.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromohexanoyl chloride can be synthesized through the reaction of hexanoic acid with thionyl chloride, followed by bromination. The process involves the following steps :
Conversion of Hexanoic Acid to Hexanoyl Chloride: Hexanoic acid is reacted with thionyl chloride (SOCl2) in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to produce hexanoyl chloride.
Bromination: The hexanoyl chloride is then treated with N-bromosuccinimide (NBS) in the presence of a catalyst such as hydrogen bromide (HBr). The reaction mixture is heated to facilitate the bromination process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 4-Bromohexanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 4-bromohexanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Bromohexanoic Acid: Formed by hydrolysis.
科学的研究の応用
4-Bromohexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-bromohexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
4-Bromobutyryl Chloride: Similar in structure but with a shorter carbon chain.
6-Bromohexanoyl Chloride: Similar but with the bromine atom positioned differently on the carbon chain.
Hexanoyl Chloride: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness: 4-Bromohexanoyl chloride is unique due to the presence of both the acyl chloride and bromine functional groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
特性
CAS番号 |
61222-83-1 |
|---|---|
分子式 |
C6H10BrClO |
分子量 |
213.50 g/mol |
IUPAC名 |
4-bromohexanoyl chloride |
InChI |
InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 |
InChIキー |
IRRPCVGEZFKKQH-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


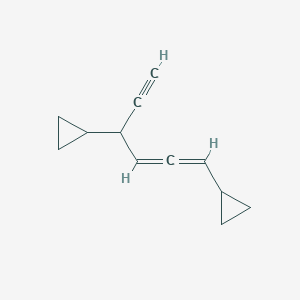
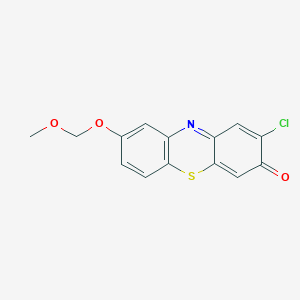
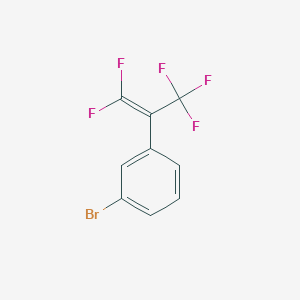
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
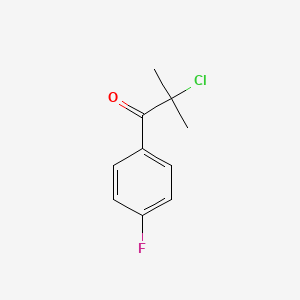
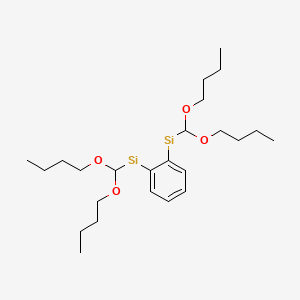
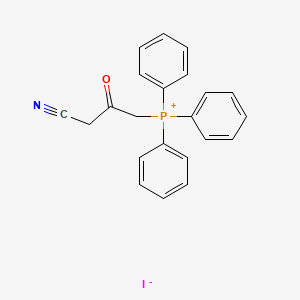
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
